Tofimilast

PDE4 Isoform selectivity Inhalation

Tofimilast (CP-325366) is a uniquely differentiated, inhaled PDE4 inhibitor for preclinical respiratory research. Unlike oral alternatives (e.g., roflumilast), its targeted pulmonary delivery and distinct subtype selectivity (PDE4A IC₅₀=23nM; 4B/4D=13nM) minimize systemic emetic liability. This compound is a critical reference standard for inhaled dry powder formulation studies, backed by Phase 2 clinical data (NCT00219622). Procurement ensures access to a well-characterized tool compound for evaluating next-generation inhaled anti-inflammatory therapies with improved safety margins.

Molecular Formula C18H21N5S
Molecular Weight 339.5 g/mol
CAS No. 185954-27-2
Cat. No. B1683196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofimilast
CAS185954-27-2
Synonyms9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine
tofimilast
Molecular FormulaC18H21N5S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5
InChIInChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3
InChIKeyDHCOPPHTVOXDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tofimilast (CP-325366) PDE4 Inhibitor: Procurement Guide for Inhaled Respiratory Research


Tofimilast (CAS: 185954-27-2, also designated CP-325366) is a triazolopyridine-class phosphodiesterase-4 (PDE4) inhibitor developed by Pfizer for inhalation administration in respiratory diseases including asthma and chronic obstructive pulmonary disease (COPD) [1]. The compound was advanced to Phase 2 clinical evaluation (NCT00219622) for the chronic maintenance treatment of adults with COPD using a dry powder inhalation formulation [2].

Why Tofimilast Cannot Be Substituted with Oral PDE4 Inhibitors Like Roflumilast or Cilomilast


Generic interchange among PDE4 inhibitors is scientifically unsound due to divergent subtype selectivity profiles, routes of administration, and emetic liability. Tofimilast exhibits a distinct PDE4 isoform inhibition pattern (PDE4A IC₅₀ = 23 nM, PDE4B = 13 nM, PDE4D = 13 nM) that differs from alternatives such as roflumilast, which shows differential subtype affinity [1]. Furthermore, Tofimilast was developed specifically for inhaled delivery, a route designed to maximize local pulmonary anti-inflammatory efficacy while circumventing the dose-limiting gastrointestinal adverse effects—nausea, emesis, diarrhea—that constrain the therapeutic window of orally administered PDE4 inhibitors like roflumilast and cilomilast [2]. Consequently, substituting Tofimilast with an oral PDE4 inhibitor invalidates the inhaled delivery premise and introduces systemic tolerability variables that compromise experimental reproducibility.

Tofimilast Quantitative Differentiation Evidence: PDE4 Isoform Selectivity, Potency, and Emetic Liability


Tofimilast PDE4 Isoform Inhibition Profile: Distinct Subtype Potency Relative to Roflumilast

Tofimilast exhibits a defined PDE4 isoform inhibition profile with IC₅₀ values of 23 nM (PDE4A), 13 nM (PDE4B), and 13 nM (PDE4D), while showing weak to no inhibition of PDE4C and no activity against PDE1, PDE2, PDE3, PDE5, PDE6, or PDE7 [1]. In a direct head-to-head comparison using PDE4B as the assay target, Tofimilast demonstrated an IC₅₀ of 1.6 nM, positioning its potency between roflumilast (IC₅₀ = 390 pM = 0.39 nM) and cilomilast (IC₅₀ = 74 nM) [2].

PDE4 Isoform selectivity Inhalation Asthma COPD

Tofimilast Functional Anti-Inflammatory Potency: TNF-α Suppression in Human Monocytes Compared to Roflumilast and Cilomilast

In a functional cell-based assay measuring inhibition of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) release from human peripheral blood monocytes, Tofimilast exhibited an IC₅₀ of 22 nM [1]. In the same study, roflumilast achieved an IC₅₀ of 5 nM and cilomilast an IC₅₀ of 389 nM [1]. Separately, Tofimilast inhibited LPS-stimulated TNF-α release from human monocytes with an IC₅₀ of 59 nM [2].

PDE4 Anti-inflammatory Monocyte TNF-alpha COPD

Tofimilast Emetic Liability: Absence of Emesis-Associated Behaviors in Ferret Model at Therapeutically Relevant Plasma Concentrations

In the ferret emesis model—a standard preclinical predictor of nausea and vomiting liability for PDE4 inhibitors—Tofimilast demonstrated no emesis-associated behaviors at plasma concentrations up to 152 ng/mL [1]. This contrasts with the established dose-limiting gastrointestinal adverse effects (nausea, emesis, diarrhea) of orally administered PDE4 inhibitors such as roflumilast, which are attributed to systemic exposure and PDE4D inhibition in the brainstem emetic center [2].

PDE4 Emetic liability Tolerability Inhalation Safety

Tofimilast Pharmacokinetic Profile: Low Oral Bioavailability Supports Inhaled Delivery Rationale

Tofimilast exhibits low oral bioavailability, a physicochemical property that informed its development for inhaled pulmonary delivery rather than oral administration [1]. Following dry powder administration to rat lung, Tofimilast demonstrated an apparent slower absorption with an absorption half-life of less than 1 hour [2]. This contrasts with roflumilast, which is formulated for oral administration with 80% absolute bioavailability [3].

PDE4 Pharmacokinetics Bioavailability Inhalation Pulmonary

Tofimilast Clinical Advancement: Phase 2 Dry Powder Inhalation Trial in COPD

Tofimilast advanced to a randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT00219622) evaluating the safety and efficacy of Tofimilast dry powder for inhalation in 300 adults diagnosed with COPD over a six-week treatment period [1]. While the compound was subsequently discontinued due to lack of efficacy, the trial established human safety and tolerability benchmarks for an inhaled PDE4 inhibitor [2]. This contrasts with many research-stage PDE4 inhibitors that have not progressed beyond preclinical evaluation.

PDE4 Clinical trial Inhalation COPD Phase 2

Tofimilast Research Applications: Inhaled PDE4 Pharmacology and COPD Model Studies


Inhaled PDE4 Inhibitor Reference Standard for Pulmonary Inflammation Models

Tofimilast serves as a well-characterized reference standard for investigators evaluating inhaled PDE4 inhibitor pharmacology in preclinical models of asthma and COPD. Its defined PDE4 isoform inhibition profile (PDE4A IC₅₀ = 23 nM; PDE4B = 13 nM; PDE4D = 13 nM) and demonstrated functional TNF-α suppression in human monocytes (IC₅₀ = 22-59 nM) enable benchmark comparisons against novel inhaled PDE4 candidates [1]. The compound's progression to Phase 2 clinical evaluation (NCT00219622) with a dry powder inhalation formulation provides a translational anchor for correlating preclinical findings with human safety experience [2].

PDE4 Isoform Selectivity Tool Compound with Reduced Emetic Liability

Researchers investigating the relationship between PDE4 subtype inhibition and gastrointestinal tolerability can utilize Tofimilast as a tool compound that exhibits no emesis-associated behaviors in ferrets at plasma concentrations up to 152 ng/mL [1]. This property, combined with its defined PDE4A/B/D selectivity profile (with weak to no PDE4C inhibition), enables dissection of the molecular determinants of PDE4 inhibitor-induced nausea and emesis—a critical limitation of oral agents like roflumilast [2].

Pulmonary Dry Powder Formulation Development and Aerosol Characterization

Tofimilast is suitable for researchers engaged in inhaled dry powder formulation development and pulmonary drug delivery optimization. The compound was evaluated clinically as a dry powder for inhalation in a six-week Phase 2 COPD trial [1]. Its low oral bioavailability profile reinforces the inhaled delivery rationale and provides a physicochemical benchmark for assessing pulmonary retention and systemic spillover in lung deposition studies [2].

Comparative PDE4 Inhibitor Benchmarking in Head-to-Head Anti-Inflammatory Assays

Tofimilast provides an intermediate-potency comparator for head-to-head studies against both high-potency PDE4 inhibitors (e.g., roflumilast, GSK256066) and lower-potency agents (e.g., cilomilast). Its quantitative performance in standardized assays—PDE4B IC₅₀ = 1.6 nM and human monocyte TNF-α IC₅₀ = 22 nM—establishes a calibrated reference point for cross-study comparisons and structure-activity relationship analyses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tofimilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.